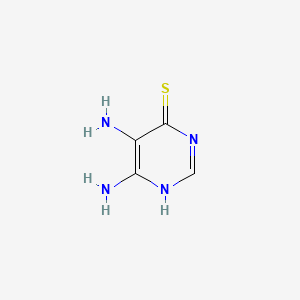

5,6-Diaminopyrimidine-4-thiol

描述

Significance of Pyrimidine (B1678525) Scaffold in Organic and Medicinal Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged scaffold in both organic and medicinal chemistry. gsconlinepress.comchinesechemsoc.org Its importance is deeply rooted in its natural prevalence and the wide-ranging biological activities exhibited by its derivatives.

The pyrimidine core is fundamental to life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are integral components of nucleic acids (DNA and RNA). jacsdirectory.comresearchgate.net Beyond genetics, this scaffold is present in various essential natural products. For instance, vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2) contain a pyrimidine ring. gsconlinepress.comacs.org The pyrimidine framework is also found in a variety of natural alkaloids and antibiotics, highlighting its role as a key structural motif selected by nature for critical biological functions. researchgate.netrsc.org This natural prevalence has inspired chemists to utilize the pyrimidine scaffold in the design and synthesis of novel bioactive molecules. rsc.org

The structural versatility of the pyrimidine ring has allowed for the development of a vast number of derivatives with a broad spectrum of pharmacological applications. gsconlinepress.comjacsdirectory.com Synthetic pyrimidine analogues have been extensively explored and have led to the creation of numerous clinically significant drugs. nih.gov These derivatives have demonstrated efficacy across a wide array of therapeutic areas. researchgate.net

The diverse applications stem from the ability of the pyrimidine core to be readily modified at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets. gsconlinepress.com The following table summarizes some of the key pharmacological activities associated with pyrimidine derivatives.

| Pharmacological Application | Description | Example Compounds/Derivatives |

| Anticancer | Inhibition of cancer cell growth through various mechanisms, such as antimetabolite activity or enzyme inhibition. gsconlinepress.comjacsdirectory.com | 5-Fluorouracil, Gemcitabine, Pemetrexed jacsdirectory.commdpi.com |

| Antiviral | Interference with viral replication and proliferation. jacsdirectory.comresearchgate.net | Zidovudine (AZT), Idoxuridine, Rilpivirine jacsdirectory.com |

| Antibacterial | Inhibition of bacterial growth, often by targeting essential enzymes like dihydrofolate reductase. gsconlinepress.comjacsdirectory.com | Trimethoprim, Sulfadiazine jacsdirectory.com |

| Antifungal | Disruption of fungal cell structure or function. gsconlinepress.com | Some pyrimidine derivatives show activity comparable to or better than Fluconazole. nih.govresearchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways in the body. researchgate.net | Certain thiazolo[3,2-a]pyrimidine derivatives have been synthesized for this purpose. brieflands.com |

| Antihypertensive | Lowering of blood pressure. jacsdirectory.com | Minoxidil, Prazosin jacsdirectory.com |

| Anticonvulsant | Management of seizures. jacsdirectory.comresearchgate.net | Phenobarbitone (a barbiturate) jacsdirectory.com |

| Antimalarial | Treatment of malaria by targeting the Plasmodium parasite. jacsdirectory.comvulcanchem.com | Pyrimethamine researchgate.net |

Unique Structural Features of 5,6-Diaminopyrimidine-4-thiol

This compound (CAS No. 2846-89-1) is a specific derivative of pyrimidine that possesses a unique combination of functional groups, rendering it a highly reactive and valuable molecule in synthetic chemistry. vulcanchem.comnih.gov

Like its parent structure, the pyrimidine ring in this compound is aromatic, a property that confers significant stability. chinesechemsoc.org A key structural feature of mercaptopyrimidines is their ability to exist in tautomeric forms. scielo.br Specifically, this compound can exist in a dynamic equilibrium between the thiol form (containing a -SH group) and the thione form (containing a C=S group and an N-H bond), which is named 5,6-diamino-1H-pyrimidine-4-thione. nih.govscielo.br

This thiol-thione tautomerism is influenced by the surrounding environment. cdnsciencepub.com In polar solvents, the thione form is generally the predominant species, whereas the thiol tautomer may be more favored in the gas phase or in nonpolar solvents. scielo.brcdnsciencepub.comgrafiati.com This equilibrium is crucial as the two forms can exhibit different reactivity and biological interaction profiles.

The chemical character of this compound is dominated by its three functional groups: two adjacent amino (-NH2) groups at positions 5 and 6, and a thiol/thione group at position 4.

The thiol group is highly nucleophilic, making it a reactive site for various transformations. chemistrytalk.org It can readily undergo S-alkylation reactions with alkyl halides to form thioethers. brieflands.comnih.gov Furthermore, the thiol group can be oxidized to form disulfide bonds, a reaction of significant importance in biological systems. nih.govsmolecule.com

The vicinal amino groups at positions 5 and 6 are also nucleophilic and serve as sites for further chemical modification. vulcanchem.com They can participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines or fused heterocyclic systems. mdpi.comvulcanchem.com The presence of these two adjacent amino groups is particularly significant as it provides a scaffold for the construction of fused ring systems, such as pteridines. mdpi.comnih.gov The combination of these reactive moieties makes the molecule a potent and versatile intermediate for building more complex molecular architectures. vulcanchem.com

Research Scope and Objectives for this compound

The primary research interest in this compound lies in its utility as a multi-functional precursor for the synthesis of complex heterocyclic compounds. The specific arrangement of its reactive amino and thiol groups makes it an ideal starting material for constructing fused pyrimidine systems, which are often associated with significant biological activity.

A major application is in the synthesis of pteridines, which are formed by the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. mdpi.comnih.gov Pteridine (B1203161) derivatives are themselves important biological molecules, including folate and flavin cofactors. Another area of application is the synthesis of complex fused systems like tetraazabenzo[a] jacsdirectory.comnih.govbenzoxazino[3,2-c]phenothiazines, which have been synthesized from related diaminopyrimidine thiols. orientjchem.org

Therefore, the main objective for researchers working with this compound is to leverage its inherent reactivity to build diverse and complex molecular libraries. These new compounds can then be screened for a wide range of potential pharmacological activities, including as anticancer, antimicrobial, or enzyme-inhibiting agents. mdpi.comvulcanchem.com Its role is not typically as an end-product drug itself, but as a critical intermediate in the discovery and development of new therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

5,6-diamino-1H-pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJKVEOWXYKQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C(=C(N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182655 | |

| Record name | 5,6-Diaminopyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2846-89-1 | |

| Record name | 5,6-Diamino-4(3H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2846-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diaminopyrimidine-4-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002846891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2846-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Diaminopyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-diaminopyrimidine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIAMINOPYRIMIDINE-4-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7X5TEW9ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5,6 Diaminopyrimidine 4 Thiol and Its Analogs

Advanced Synthetic Strategies for Pyrimidine-Thiol Scaffolds

Thiourea-Based Cyclization Reactions

Thiourea (B124793) serves as a pivotal reagent in the construction of pyrimidine-thiol rings through cyclization reactions. This approach typically involves the condensation of thiourea with a three-carbon component, leading to the formation of the pyrimidine (B1678525) core with an inherent thiol group at the 2-position.

One common strategy is the reaction of chalcones with thiourea. ashdin.com For instance, pyridine-bearing chalcones, synthesized via the Claisen-Schmidt condensation of an acetylpyridine with substituted benzaldehydes, undergo cyclization with thiourea to yield pyridine-substituted pyrimidine-2-thiol (B7767146) derivatives. ashdin.com This reaction is often carried out in the presence of a base like sodium hydroxide (B78521) in an alcoholic solvent. ashdin.com

Another variation involves the Biginelli-type reaction, a one-pot multicomponent condensation of an aldehyde, a β-dicarbonyl compound, and thiourea. nih.govrsc.org This acid-catalyzed reaction is a powerful tool for generating dihydropyrimidinethiones, which can be further modified. nih.gov For example, the reaction of aryl aldehydes, barbituric acid, and thiourea in the presence of ceric ammonium (B1175870) nitrate (B79036) as a catalyst in refluxing water produces tetrahydropyrimido[4,5-d]pyrimidine-diones in excellent yields. rsc.org

Ultrasound irradiation has also been employed to facilitate thiourea-based cyclizations, often leading to improved reaction times and yields. nih.gov For example, the cyclocondensation of chalcone (B49325) derivatives with thiourea using potassium hydroxide as a base and ethanol (B145695) as a solvent can be efficiently promoted by ultrasound. nih.gov

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Chalcones, Thiourea | Base (e.g., KOH), Ethanol, Ultrasound | Pyrimidine-2-thiones | nih.gov |

| Acetylpyridine, Substituted Benzaldehydes, Thiourea | 20% NaOH, Ethanol | Pyridine-bearing pyrimidine-2-thiols | ashdin.com |

| Aryl Aldehydes, Barbituric Acid, Thiourea | Ceric Ammonium Nitrate, Refluxing Water | Tetrahydropyrimido[4,5-d]pyrimidine-diones | rsc.org |

| Aryl Aldehydes, o-Methyl Acetoacetanilide, Thiourea | p-Toluenesulfonic Acid, Ethanol | Dihydropyrimidinethiones | nih.gov |

Modifications of Pre-existing Pyrimidine Derivatives

A prevalent method for introducing a thiol group onto a pyrimidine ring is through the nucleophilic substitution of a halogen atom. jimcontent.comibchem.com Halopyrimidines, particularly chloropyrimidines, are reactive towards sulfur nucleophiles. The general mechanism involves the attack of the nucleophile on the electron-deficient carbon atom bearing the halogen, leading to the displacement of the halide ion. ibchem.com

For the synthesis of pyrimidine-thiols, a common approach is the reaction of a chloropyrimidine with a sulfur source like sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis. The reactivity of the halogen is influenced by the position on the pyrimidine ring and the presence of other substituents. For instance, the chlorine atoms at the 2, 4, and 6 positions of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) exhibit different reactivities, allowing for regioselective substitution under controlled conditions. shd-pub.org.rs

Phase transfer catalysts can be employed to facilitate these reactions, particularly when dealing with reactants of differing solubilities. shd-pub.org.rs

The amino groups on the pyrimidine ring, such as those in 5,6-diaminopyrimidine-4-thiol, are often introduced by the reduction of corresponding nitro groups. Nitro-substituted pyrimidines serve as versatile intermediates in the synthesis of amino-pyrimidines. mdpi.com

Various reducing agents can be employed for this transformation, with the choice of reagent sometimes influencing the selectivity of the reduction, especially in molecules with multiple reducible functional groups. mdpi.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of chemical reducing agents such as sodium dithionite (B78146). mdpi.com

For example, the reduction of 5-nitropyrimidine-2,4-diamine (B43640) to pyrimidine-2,4,5-triamine (B1267316) has been achieved using hydrogen gas over a palladium catalyst in dimethylformamide at elevated pressure and temperature, affording a good yield. mdpi.com In some cases, sodium dithionite can also be effective for the reduction of a nitro group to an amine. mdpi.com

| Precursor | Reaction Type | Key Reagents | Product | Reference |

| Halopyrimidine | Nucleophilic Substitution | Sulfur Nucleophile (e.g., NaSH) | Pyrimidine-thiol | jimcontent.comibchem.com |

| 2,4,6-Trichloropyrimidine-5-carbaldehyde | Regioselective Nucleophilic Substitution | Nitrogen Nucleophile, Phase Transfer Catalyst | Functionalized Pyrimidine | shd-pub.org.rs |

| 5-Nitropyrimidine-2,4-diamine | Reduction | H₂, Pd/C, DMF | Pyrimidine-2,4,5-triamine | mdpi.com |

| 6-Nitrotetrazolo[1,5-a]pyrimidin-7-amine | Reduction | Sodium Dithionite | Pyrimidine-2,4,5-triamine | mdpi.com |

Multicomponent Reactions for Pyrimidine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex pyrimidine structures in a single step from three or more starting materials. nih.govbeilstein-journals.orgmdpi.comacs.org

The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones and their thio-analogs. nih.govnih.gov It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.govnih.gov

More advanced MCRs have been developed to create a wide diversity of pyrimidine derivatives. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.org This process proceeds through a sequence of condensation and dehydrogenation steps. acs.org

Microwave-assisted MCRs have also gained prominence as they can significantly reduce reaction times and improve yields. beilstein-journals.orgmdpi.com For example, the three-component reaction of aldehydes, tetrahydrothiopyran-4-ones, and amidines under microwave irradiation provides a rapid entry to thiopyranopyrimidines. beilstein-journals.org

Regioselective Synthesis and Functionalization of this compound

The regioselective synthesis and functionalization of polysubstituted pyrimidines like this compound are crucial for controlling the final structure and properties of the molecule. Regioselectivity can be achieved by carefully choosing the synthetic route and reaction conditions.

In the synthesis of substituted pyrimidines, the inherent reactivity of the different positions on the pyrimidine ring can be exploited. For example, in 2,4,6-trichloropyrimidine-5-carbaldehyde, the different electronic environments of the chlorine atoms allow for their selective replacement by nucleophiles under controlled conditions, demonstrating regioselective functionalization. shd-pub.org.rs

Another approach to achieving regioselectivity is through the use of protecting groups or by activating specific positions on the ring. The functionalization of a pre-formed this compound would require careful consideration of the reactivity of the two amino groups and the thiol group to achieve selective modification at a desired position.

A non-Biginelli-type approach has been described for the regioselective synthesis of 4,5-diaryl functionalized 3,4-dihydropyrimidine-2(1H)-thiones. nih.gov This method involves the addition of aryllithiums to 5-aryl substituted pyrimidine-2(1H)-thiones, leading to a high degree of regioselectivity in the addition to the 4-position. nih.gov

| Strategy | Description | Example | Reference |

| Exploiting Inherent Reactivity | Different positions on the pyrimidine ring have varying reactivity, allowing for selective reactions. | Selective substitution of chlorine atoms in 2,4,6-trichloropyrimidine-5-carbaldehyde. | shd-pub.org.rs |

| Non-Biginelli Approach | Addition of organometallic reagents to a pre-formed pyrimidine ring. | Addition of aryllithiums to 5-aryl substituted pyrimidine-2(1H)-thiones to form 4,5-diaryl functionalized products. | nih.gov |

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound and its analogs, several green approaches have been investigated, primarily focusing on alternative energy sources, sustainable solvents, and atom-economical reactions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. nanobioletters.comresearchgate.net This technique has been successfully applied to the synthesis of various aminopyrimidine and pyrimidine-thiol derivatives. nanobioletters.comtubitak.gov.tr For instance, the condensation of chalcones with guanidine (B92328) or thiourea to form the pyrimidine core can be efficiently carried out under microwave irradiation. nanobioletters.comresearchgate.net A notable example is the solid-phase microwave synthesis of 4,6-diarylpyrimidine-2(1H)-thiol derivatives from 1,3-diaryl-2-propene-1-one compounds and thiourea. tubitak.gov.tr This method offers the dual benefits of microwave heating and the absence of a bulk solvent, further enhancing its green credentials. The application of microwave-assisted synthesis to produce aminopyrimidine derivatives from chalcones and guanidine has been shown to yield products in the range of 33-56%. nanobioletters.com

Solvent-Free Synthesis: The elimination of volatile organic solvents is a cornerstone of green chemistry, as it mitigates environmental pollution and reduces health and safety risks. Solvent-free, or solid-state, reactions are highly effective for certain synthetic transformations. organic-chemistry.org The synthesis of pyrimidine derivatives has been achieved under solvent-free conditions, often with catalytic assistance. researchgate.netresearchgate.net For example, a practical and efficient method for synthesizing substituted pyrimidines involves a metal- and solvent-free three-component tandem reaction promoted by ammonium iodide (NH₄I) at 120°C. organic-chemistry.org Similarly, chitosan, a renewable biopolymer, has been employed as a heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives under solvent-free conditions at 85°C. rsc.org These methodologies present a viable and environmentally friendly pathway for the construction of the pyrimidine scaffold.

Multicomponent Reactions (MCRs): Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are inherently atom-economical and efficient. The Biginelli reaction and its variations are classic examples of MCRs used for pyrimidine synthesis. nih.gov These reactions are increasingly being adapted to greener conditions. For instance, the synthesis of pyrimidine derivatives has been developed through one-pot multicomponent reactions in aqueous media. researchgate.net The use of sustainable catalysts, such as lemon-derived WELPSA, has been reported for the multicomponent synthesis of pyranopyrimidines, a related class of compounds, under both conventional heating and microwave irradiation. nih.gov An innovative iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has also been reported, proceeding through a sequence of condensation and dehydrogenation steps. acs.orgrsc.org

Catalytic Systems in the Synthesis of this compound and its Derivatives

Catalysis is a fundamental pillar of modern organic synthesis, enabling reactions with high selectivity and efficiency under milder conditions. The synthesis of pyrimidines and their derivatives has benefited from a diverse range of catalytic systems, including metal-based, organo-, and nano-catalysts.

Metal-Based Catalysis: Transition metal catalysts are widely used in the formation of heterocyclic rings.

Iridium, Ruthenium, and Nickel: These metals have been employed in the dehydrogenative multicomponent coupling of alcohols and amidines to produce pyrimidines. mdpi.com Specifically, PN₅P–Ir–pincer complexes have shown high efficiency in the sustainable multicomponent synthesis of pyrimidines from amidines and alcohols. acs.orgrsc.org

Copper: Copper(II) triflate has been used as an efficient catalyst to synthesize 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com Copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are also a powerful tool for constructing the pyrimidine ring. mdpi.com

Palladium: Palladium catalysts, such as Pd(dppf)Cl₂, are utilized in cross-coupling reactions to introduce various functional groups onto the pyrimidine ring. For example, they have been used in the microwave-assisted synthesis of aryl sulfides from halogenated imidazo[1,2-a]pyridines and thiols. nih.gov

Organocatalysis: Organocatalysts are small organic molecules that can catalyze reactions without the need for a metal center, which is often advantageous in terms of toxicity and environmental impact.

Triflic Acid (TFA): This strong Brønsted acid has been used to catalyze the pseudo-five-component reaction between a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium acetate (B1210297) to yield pyrimidines. mdpi.com

Chitosan: This natural polymer, possessing active –NH₂ and –OH groups, acts as an efficient and renewable heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives. rsc.org

Nanocatalysis: Nanomaterials offer high surface area-to-volume ratios, leading to enhanced catalytic activity and often allowing for easy separation and recycling of the catalyst.

Magnetic Nanoparticles: Silica-coated nano-Fe₃O₄ particles modified with diaminopyrimidine have been developed as a magnetic recyclable nano-catalyst. researchgate.net This catalyst was effective in the three-component synthesis of pyranothiazolopyrimidines under solvent-free conditions. researchgate.net Another study demonstrated the use of cobalt ferrite (B1171679) (CoFe₂O₄) magnetic nanoparticles as a green, heterogeneous catalyst for the N-oxidation of 2,6-diamino-4-chloropyrimidine, a key step in the synthesis of minoxidil. rsc.org

Chemical Reactivity and Transformations of 5,6 Diaminopyrimidine 4 Thiol

Thiol/Thione Reactivity

The sulfur-containing functional group in 5,6-diaminopyrimidine-4-thiol can exist in two tautomeric forms: the thiol form and the thione form. This tautomerism is a dynamic equilibrium, and the predominant form can be influenced by factors such as the solvent and pH. jocpr.comscience.gov In many conditions, the thione form is favored. jocpr.com The reactivity of this group is characterized by the nucleophilicity of the sulfur atom, its susceptibility to alkylation and oxidation.

Nucleophilic Character of the Sulfur Atom

The sulfur atom in this compound, particularly in its deprotonated thiolate form, is a potent nucleophile. msu.edulibretexts.org This high nucleophilicity, which is generally greater than that of its oxygen analogue, is a key determinant of its chemical behavior. msu.edulibretexts.org The thiolate anion is readily formed and can participate in a variety of nucleophilic substitution reactions. msu.edulibretexts.org This reactivity allows for the formation of new carbon-sulfur bonds, a common strategy in the synthesis of more complex molecules. acsgcipr.org

Alkylation Reactions (Formation of Thioethers)

The thiol group of this compound readily undergoes S-alkylation reactions with alkyl halides to form the corresponding thioethers (also known as sulfides). mdpi.commasterorganicchemistry.com This reaction is a classic example of nucleophilic substitution, where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. masterorganicchemistry.com These reactions are fundamental in organic synthesis for creating stable carbon-sulfur bonds. acsgcipr.orgmdpi.com The use of foul-smelling and air-sensitive thiols can be circumvented by using odorless and stable surrogates like xanthates for the synthesis of thioethers. mdpi.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alkyl Halide | 4-(Alkylthio)-5,6-diaminopyrimidine | S-Alkylation |

| 4,6-Diamino-2-mercaptopyrimidine (B16073) Sodium Salt | n-Heptyl Chloride | 2-(Heptylthio)pyrimidine-4,6-diamine | S-Alkylation |

| 5,6-Diamino-1-methylthiouracil | Phenacyl Bromide | 6-Amino-5-((2-bromo-1-arylethylidene)amino)-1-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(1H)-one | S-Alkylation and Condensation |

This table presents examples of alkylation reactions involving diaminopyrimidine thiols, illustrating the formation of thioethers. mdpi.commdpi.com

Oxidation Reactions of the Thiol Group

The thiol group is susceptible to oxidation, which can lead to the formation of various sulfur-containing functional groups. researchgate.net Mild oxidation of thiols typically yields disulfides, which involves the formation of a sulfur-sulfur bond between two thiol molecules. mdpi.comresearchgate.net More vigorous oxidation can lead to the formation of sulfonic acids. A variety of oxidizing agents, such as hydrogen peroxide and halogens, can be employed for these transformations. researchgate.net

Amino Group Reactivity

The two amino groups at the 5 and 6 positions of the pyrimidine (B1678525) ring are also key sites of reactivity. vulcanchem.com These primary amine functionalities can participate in a range of chemical transformations, including condensation reactions with carbonyl compounds and reactions with acylating and sulfonylating agents.

Condensation Reactions with Carbonyl Compounds (Schiff Base Formation)

The primary amino groups of this compound can react with aldehydes and ketones in condensation reactions to form imines, commonly known as Schiff bases. mdpi.comnih.gov This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. nih.govarpgweb.com The formation of the azomethine group (C=N) is a characteristic feature of this transformation. arpgweb.comnepjol.info These reactions are often catalyzed by acids. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 5,6-Diaminouracil | Aromatic Aldehyde | Pyrimidine Schiff Base | Condensation |

| 4,6-Diaminopyrimidine-5-carbaldehyde | Amine/Hydrazine | Schiff Base/Hydrazone | Condensation |

This table provides examples of condensation reactions of diaminopyrimidines with carbonyl compounds, leading to the formation of Schiff bases. nih.gov

Acylation and Sulfonylation

The amino groups of this compound can undergo acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction results in the formation of an amide linkage. Similarly, sulfonylation can be achieved by reacting the amino groups with sulfonyl chlorides, leading to the formation of sulfonamides. acs.org These reactions are important for introducing new functional groups and modifying the properties of the parent molecule. For instance, the reaction of 2,6-diaminopyrimidin-4-ol with naphthalene-2-sulfonyl chloride or p-toluenesulfonyl chloride yields the corresponding sulfonated pyrimidine derivatives. acs.org

Cyclization Reactions to Fused Heterocyclic Systems

The strategic placement of two adjacent amino groups makes this compound an ideal precursor for cyclocondensation reactions. These reactions involve the formation of a new ring by reacting the diamine moiety with bifunctional electrophiles, leading to the synthesis of important bicyclic heterocycles like purines and pteridines.

The synthesis of purines from pyrimidine precursors is a cornerstone of heterocyclic chemistry, famously exemplified by the Traube purine (B94841) synthesis. thieme-connect.dewikipedia.org This methodology is the most versatile and widely applied route for constructing the purine ring system, which consists of a pyrimidine ring fused to an imidazole (B134444) ring. rsc.orgresearchgate.net The reaction involves the cyclocondensation of a 4,5-diaminopyrimidine (B145471) with a reagent that can provide a single carbon atom to form the imidazole portion of the purine.

In the case of this compound, the 5- and 6-amino groups react with a one-carbon electrophile to yield 6-mercapto-substituted purines. A variety of reagents can be employed to introduce the C8 atom of the purine ring, leading to different substitution patterns at this position. thieme-connect.de For example, reacting 4,5-diamino-6-mercaptopyrimidine with formic acid results in the formation of 6-mercaptopurine. google.com The use of orthoesters, such as triethyl orthoformate, also facilitates direct cyclization to the purine system. thieme-connect.deyu.edu.jo Other reagents like carbon disulfide or phosgene (B1210022) can also serve as the cyclizing agent. thieme-connect.de

A typical reaction involves heating the diaminopyrimidine with the one-carbon source, often in a solvent or neat. The initial step is the formation of a formamido or related intermediate at one of the amino groups, which then undergoes an intramolecular cyclization by attacking the adjacent amino group, followed by dehydration to yield the aromatic purine ring.

Table 1: Reagents for Purine Synthesis from this compound

| Reagent | Resulting Purine Derivative | C8-Substituent | Reference |

| Formic Acid | 6-Mercaptopurine | Hydrogen | google.com |

| Triethyl Orthoformate | 6-Mercaptopurine | Hydrogen | yu.edu.jo |

| Diethoxymethyl Acetate (B1210297) | 6-Mercaptopurine | Hydrogen | thieme-connect.de |

| Urea (B33335) | 6-Mercapto-8-hydroxypurine (8-Thiouric acid analog) | Hydroxy (-OH) | thieme-connect.de |

| Carbon Disulfide | 6,8-Dimercaptopurine | Thiol (-SH) | thieme-connect.de |

Pteridines, composed of a pyrimidine ring fused to a pyrazine (B50134) ring, are another class of vital heterocycles that can be synthesized from this compound. The classical method for this transformation is the Gabriel-Isay synthesis, which involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. orientjchem.orgderpharmachemica.com

The reaction proceeds by the sequential condensation of the two carbonyl groups of the reagent with the 5- and 6-amino groups of the pyrimidine. This process forms two new C-N bonds, constructing the pyrazine ring onto the pyrimidine core. The choice of the 1,2-dicarbonyl compound determines the substituents at positions 6 and 7 of the resulting pteridine (B1203161) ring system. For instance, reaction with glyoxal (B1671930) yields an unsubstituted pteridine, while using benzil (B1666583) leads to a 6,7-diphenyl-substituted pteridine. orientjchem.org The reaction is typically carried out by heating the reactants in a suitable solvent like water or ethanol (B145695). thieme-connect.de

Other reagents, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), can also react with 5,6-diaminopyrimidines to afford the corresponding pteridine derivatives in a single step when refluxed in methanol. derpharmachemica.com

Table 2: Reagents for Pteridine Synthesis from this compound

| Reagent (1,2-Dicarbonyl or equivalent) | Resulting Pteridine Core Structure | R1, R2 Substituents | Reference |

| Glyoxal | 4-Mercaptopteridine | H, H | orientjchem.org |

| Diacetyl (2,3-Butanedione) | 6,7-Dimethyl-4-mercaptopteridine | CH₃, CH₃ | thieme-connect.de |

| Benzil | 6,7-Diphenyl-4-mercaptopteridine | Ph, Ph | orientjchem.org |

| Dimethyl Acetylenedicarboxylate (DMAD) | Methyl 4-mercapto-7-oxo-pteridine-6-carboxylate | COOCH₃, OH | derpharmachemica.com |

Thienopyrimidines are fused heterocyclic systems where a thiophene (B33073) ring is annulated to a pyrimidine ring. Starting from this compound, the target is typically a thieno[2,3-d]pyrimidine, where the thiophene ring is fused across the C5-C6 bond of the pyrimidine. However, a more common transformation involves the C4 and C5 positions.

A prevalent strategy for synthesizing thieno[2,3-d]pyrimidines involves the reaction of a pyrimidine bearing a thiol group at C4 and an amino group at C5 with an α-halocarbonyl compound or a related molecule with two reactive carbon centers. This reaction proceeds in a stepwise manner. First, the highly nucleophilic thiol group is S-alkylated by the α-halocarbonyl reagent. The resulting intermediate then undergoes an intramolecular cyclization, where the C5-amino group attacks the carbonyl carbon, followed by dehydration to form the fused thiophene ring. This sequence is a variation of the well-known Gewald aminothiophene synthesis.

For example, reacting this compound with ethyl chloroacetate (B1199739) would first produce an S-substituted intermediate. Subsequent base- or acid-catalyzed cyclization would yield an amino-substituted thieno[2,3-d]pyrimidinone derivative.

Table 3: Reagents for Thieno[2,3-d]pyrimidine Synthesis

| Reagent | Intermediate Type | Final Product Core | Reference |

| Ethyl Chloroacetate | S-alkylated ester | 5-Amino-thieno[2,3-d]pyrimidin-4(3H)-one | researchgate.net |

| Chloroacetone | S-alkylated ketone | 5-Amino-6-methyl-thieno[2,3-d]pyrimidine | nih.gov |

| Chloroacetonitrile | S-alkylated nitrile | 5,6-Diamino-thieno[2,3-d]pyrimidine | researchgate.net |

| Phenacyl Bromide | S-alkylated ketone | 5-Amino-6-phenyl-thieno[2,3-d]pyrimidine | nih.gov |

Ring expansion and contraction reactions are powerful strategies in organic synthesis for creating novel or less accessible ring systems from common precursors. nih.govd-nb.info These transformations involve the insertion or deletion of atoms from a ring, leading to a larger or smaller cyclic structure, respectively. researchgate.netchemistrysteps.com

While such reactions are well-documented for many heterocyclic systems, specific examples of ring expansion or contraction starting directly from this compound are not extensively reported in the scientific literature. However, plausible reaction pathways can be proposed based on established chemical principles.

A hypothetical ring expansion could involve the reaction of the diamine and thiol functionalities with a suitable 1,3-dielectrophile, such as 1,3-dibromopropane. This could potentially lead to the formation of a seven-membered pyrimidothiazepine ring system, expanding the pyrimidine ring by fusing it with a three-atom linker.

Ring contraction reactions of aromatic heterocycles are generally more complex and often require photochemical conditions or harsh oxidative cleavage followed by rearrangement. A potential, though speculative, pathway could involve a rearrangement like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which can lead to rearranged isomers or, in some cases, ring-contracted products, though this is not a common outcome for pyrimidines. researchgate.net

Advanced Mechanistic Investigations of this compound Transformations

Understanding the detailed mechanisms of the chemical transformations of this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Modern mechanistic studies often employ a combination of kinetic analysis, isotopic labeling, and computational chemistry.

The reactivity of the thiol group is also of mechanistic interest. S-alkylation reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The kinetics and mechanisms of thiol-disulfide exchange and thiol oxidation are also relevant, as these processes can occur as side reactions or be exploited for further derivatization. nih.gov

Furthermore, rearrangements of the fused heterocyclic products, such as the Dimroth rearrangement, have been studied. researchgate.net This type of rearrangement involves the ring-opening of the heterocyclic system upon treatment with nucleophiles (like hydroxide), followed by rotation and ring-closure to yield an isomer. Such mechanistic insights are vital for predicting product distributions and understanding the stability of the synthesized compounds. researchgate.net

Spectroscopic Characterization Methodologies for 5,6 Diaminopyrimidine 4 Thiol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, type, and connectivity of hydrogen atoms within a molecule. For 5,6-diaminopyrimidine-4-thiol, one would expect to observe distinct signals for the aromatic proton (H-2), the two amino (-NH₂) groups, and the thiol (-SH) proton. The chemical shifts of -NH₂ and -SH protons can be broad and may exchange with deuterium (B1214612) in solvents like D₂O.

While specific data for this compound is not extensively published, analysis of related structures provides valuable insights. For instance, in the S-alkylated derivative 2-(heptylthio)pyrimidine-4,6-diamine, the aromatic proton on the pyrimidine (B1678525) ring (H-5) appears as a singlet at δ 5.26 ppm. mdpi.com In another related compound, 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, the amino protons (-NH₂) give rise to two distinct singlets at δ 6.07 and 6.18 ppm. nih.gov

Table 1: Representative ¹H NMR Data for Diaminopyrimidine Derivatives

| Compound | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-(Heptylthio)pyrimidine-4,6-diamine | Aromatic (H-5) | 5.26 (s) |

| 4,6-Diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | Amino (-NH₂) | 6.07 (s), 6.18 (s) |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. For this compound, distinct signals would be expected for the four carbon atoms of the pyrimidine ring. The carbon atom bonded to the sulfur (C-4) would typically appear at a different chemical shift compared to those bonded to nitrogen atoms.

In the derivative 2-(heptylthio)pyrimidine-4,6-diamine, the carbon atoms of the pyrimidine ring resonate at δ 79.2 ppm (C-5), δ 163.8 ppm (C-4, C-6), and δ 170.0 ppm (C-2), providing a reference for the expected chemical shifts in similar structures. mdpi.com

Table 2: ¹³C NMR Data for 2-(Heptylthio)pyrimidine-4,6-diamine

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 170.0 |

| C-4, C-6 | 163.8 |

| C-5 | 79.2 |

Heteronuclear Multiple Bond Correlation (HMBC) and other 2D NMR Techniques

Two-dimensional (2D) NMR techniques, such as HMBC, are crucial for establishing connectivity between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the site of substitution in derivatives. For example, in the synthesis of 2-(heptylthio)pyrimidine-4,6-diamine, an HMBC experiment was used to unambiguously confirm that the heptyl group was attached to the sulfur atom. mdpi.com This was evidenced by a correlation between the protons of the methylene (B1212753) group adjacent to the sulfur (H-1') and the C-2 carbon of the pyrimidine ring. mdpi.com Such techniques are invaluable for distinguishing between potential isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. For this compound, key characteristic absorption bands would include N-H stretching from the amino groups, C-N stretching, C=C and C=N stretching from the pyrimidine ring, and the C=S stretch, confirming the thione tautomer.

In a study of the related compound 2-(heptylthio)pyrimidine-4,6-diamine, N-H stretching vibrations from the two amino groups were observed as overlapped absorption bands at 3470, 3320, and 3181 cm⁻¹. mdpi.com The IR spectrum for the isomer 4,6-diamino-2-mercaptopyrimidine (B16073) also shows strong N-H stretching bands in the region of 3100-3500 cm⁻¹. nist.gov The C=S stretching vibration typically appears in the region of 1050-1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Diaminopyrimidine Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound |

|---|---|---|

| N-H Stretch (Amino) | 3470, 3320, 3181 | 2-(Heptylthio)pyrimidine-4,6-diamine mdpi.com |

| C=C / C=N Stretch | ~1610 | 2-(Heptylthio)pyrimidine-4,6-diamine mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₄H₆N₄S, corresponding to a molecular weight of approximately 142.18 g/mol . nih.govsielc.com Therefore, in an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 142.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. For example, the HRMS data for 2-(heptylthio)pyrimidine-4,6-diamine showed an [M+H]⁺ ion at m/z 241.1500, which corresponded to the calculated value for its molecular formula, C₁₁H₂₀N₄S. mdpi.com The mass spectrum of the isomer 2(1H)-Pyrimidinethione, 4,6-diamino- also shows a prominent molecular ion peak at m/z 142. nist.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy excited states. libretexts.org The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule, particularly the conjugated π-systems.

Pyrimidine derivatives and thiol-containing compounds are known to absorb in the UV region. nih.govrsc.org Aromatic compounds with thiol groups often exhibit characteristic absorption peaks around 250-260 nm. nih.gov The presence of amino groups as auxochromes on the pyrimidine ring is expected to cause a bathochromic (red) shift in the absorption maxima. The exact position of λ_max for this compound would be influenced by factors such as solvent polarity and pH, which can affect the tautomeric equilibrium and the protonation state of the molecule. rsc.org

X-ray Crystallography for Solid-State Structural Elucidation

Studies on derivatives of other isomers, such as 4,6-diaminopyrimidine-2-thiol (B7759887) and 2,6-diaminopyrimidine-4-ol, reveal common structural motifs and interaction patterns that are likely relevant. These analyses consistently show planar pyrimidine rings and extensive hydrogen bonding networks that are crucial for the stability of their crystal lattices.

Detailed Research Findings on Related Structures

For instance, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, a derivative of the 4,6-diamino-2-thiol isomer, has been thoroughly characterized. vensel.org The analysis revealed a monoclinic crystal system with the P21/n space group. The crystal structure is stabilized by a combination of intramolecular and intermolecular hydrogen bonds. Specifically, N-H···N and N-H···O interactions are key to the molecular packing in the crystal lattice. vensel.org

These examples from related isomers underscore the importance of hydrogen bonding and potential π-stacking interactions in defining the solid-state structure of diaminopyrimidine derivatives. The amino and thiol/thione groups on the pyrimidine ring are primary sites for these interactions, creating robust supramolecular assemblies. Although the specific crystal data for this compound is not available, these findings suggest that its solid-state structure would also be heavily influenced by a network of hydrogen bonds involving its two amino groups and the thione functionality.

Crystallographic Data for Diaminopyrimidine Derivatives

The following tables summarize the crystallographic data obtained for derivatives of diaminopyrimidine-thiol isomers, which serve as representative examples of the structural analysis in this class of compounds.

Table 1: Crystallographic Data for N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide vensel.org

| Parameter | Value |

| Chemical Formula | C₁₃H₁₅N₅OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5657(5) |

| b (Å) | 9.3203(5) |

| c (Å) | 18.2134(10) |

| α (°) | 90 |

| β (°) | 91.540(4) |

| γ (°) | 90 |

| Volume (ų) | 1453.5(1) |

| Z | 4 |

| Temperature (K) | 293 |

Table 2: Crystallographic Data for 2,6-Diaminopyrimidin-4-yl Sulfonate Derivatives acs.orgresearchgate.net

| Parameter | 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate | 2,6-diaminopyrimidin-4-yl-4-methylbenzene sulfonate |

| Chemical Formula | C₁₄H₁₂N₄O₃S | C₁₁H₁₂N₄O₃S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 13.979(3) | 12.573(2) |

| b (Å) | 7.7541(13) | 7.7930(9) |

| c (Å) | 13.345(2) | 13.395(3) |

| α (°) | 90 | 90 |

| β (°) | 102.289(8) | 104.610(6) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1413.4(5) | 1270.0(4) |

| Z | 4 | 4 |

| Temperature (K) | 296 | 296 |

A definitive structural analysis of this compound awaits the successful growth of single crystals suitable for X-ray diffraction analysis. Such a study would provide invaluable, precise data on its molecular geometry and the specific intermolecular forces governing its crystal packing, allowing for direct comparison with other structurally characterized diaminopyrimidine isomers.

Medicinal Chemistry Applications of 5,6 Diaminopyrimidine 4 Thiol Derivatives

Design and Synthesis of Biologically Active Analogs

The design of biologically active analogs of 5,6-diaminopyrimidine-4-thiol often employs structure-based drug design strategies. nih.govmdpi.com For instance, the diaminopyrimidine moiety is a well-established scaffold for inhibitors of enzymes like kinases and dihydrofolate reductase (DHFR), where it can form crucial hydrogen bonds in the ATP-binding or active sites. nih.govmdpi.com Researchers often retain this core structure while introducing various substituents at different positions to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

The synthesis of these derivatives leverages the reactivity of the pyrimidine (B1678525) ring and its functional groups. A common approach involves the condensation of precursor molecules to form the core pyrimidine ring, followed by functional group manipulations. For example, 2,4-diaminopyrimidine (B92962) derivatives can be synthesized starting from 2,4-diamino-6-hydroxypyrimidine, which undergoes chlorination, nucleophilic substitution, iodination, and subsequent Suzuki reactions to introduce diverse aryl groups at the 5-position. mdpi.com Similarly, pyrimidine-thiol derivatives can be synthesized and further modified through reactions like S-alkylation, Mannich reactions, or conversion into Schiff bases to generate a library of analogs for biological screening. ekb.egjmaterenvironsci.com Environmentally friendly techniques, such as solvent-free synthesis or microwave-assisted reactions, have also been employed to produce these compounds efficiently. nih.govmdpi.comnih.gov

Antimicrobial Activities

Derivatives of diaminopyrimidine-thiol have demonstrated a wide array of antimicrobial activities, positioning them as promising scaffolds for the development of new anti-infective agents. niscpr.res.inniscpr.res.in

The antibacterial potential of pyrimidine-thiol derivatives has been investigated against various bacterial strains. Certain 4,6-diaryl-2-alkylthiopyrimidine derivatives have shown mild to moderate activity, with some compounds displaying significant efficacy against Staphylococcus aureus and Bacillus subtilis. niscpr.res.in Another study reported that a synthesized pyrimidine derivative demonstrated moderate resistance against Escherichia coli. ekb.eg A distinct approach involves modifying gold nanoparticles with 4,6-diamino-2-pyrimidinethiol (DAPT). nih.govresearchgate.net The antibacterial spectrum of these DAPT-modified gold nanoparticles can be tuned by adjusting their size; ultrasmall nanoparticles (<2 nm) exhibit a broad antibacterial spectrum against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

| Compound/Derivative | Target Bacteria | Observed Activity | Reference |

| 4,6-diaryl-2-alkylthiopyrimidines (5b, 5d) | Staphylococcus aureus | Good activity | niscpr.res.in |

| 4,6-diaryl-2-alkylthiopyrimidines (5b, 5e) | Bacillus subtilis | Higher activity | niscpr.res.in |

| Substituted Pyrimidine Thiol (6) | Escherichia coli | Moderate resistance | ekb.eg |

| Ultrasmall DAPT-Gold Nanoparticles (<2 nm) | Gram-positive & Gram-negative bacteria | Broad-spectrum efficacy | nih.govresearchgate.net |

The pyrimidine scaffold is also a key component in several commercial fungicides used in agriculture. mdpi.com In medicinal chemistry research, derivatives of this compound have been evaluated for their antifungal properties. Studies have shown that certain synthesized pyrimidine-thiol derivatives exhibit moderate resistance against the pathogenic yeast Candida albicans. ekb.eg Other research has identified 4,6-diaryl-2-alkylthiopyrimidine derivatives with potent antifungal activity against Penicillium species, comparable to the standard drug Fluconazole. niscpr.res.in The broad fungicidal potential of pyrimidine derivatives has been demonstrated against a wide range of phytopathogenic fungi. mdpi.com

| Compound/Derivative | Target Fungi | Observed Activity | Reference |

| Substituted Pyrimidine Thiols (5, 11) | Candida albicans | Moderate resistance | ekb.eg |

| 4,6-diaryl-2-alkylthiopyrimidines (5c, 5g) | Penicillium species | Potent activity | niscpr.res.in |

| Various Pyrimidine Derivatives | 14 Phytopathogenic fungi | Broad fungicidal activity | mdpi.com |

Pyrimidine derivatives are foundational to many antiviral therapies, as they can act as nucleoside analogs that interfere with viral replication. scilit.com Research into this compound analogs has revealed potential antiviral applications. For example, 4'-thionucleosides, such as 5-iodo-4′-thio-2′-deoxyuridine (4′-thioIDU), have demonstrated good activity against several herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and human cytomegalovirus (HCMV). scilit.com More recently, pyrimido[4,5-d]pyrimidine (B13093195) derivatives, synthesized from pyrimidine precursors, have emerged as promising candidates against coronaviruses. nih.gov Certain compounds featuring a cyclopropylamino group showed remarkable efficacy against human coronavirus 229E (HCoV-2229E), highlighting the potential of this scaffold for developing novel antiviral agents. nih.gov

| Compound/Derivative | Target Virus | Observed Activity | Reference |

| 5-iodo-4′-thio-2′-deoxyuridine (4′-thioIDU) | Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) | EC50: 0.1 µM (HSV-1), 0.5 µM (HSV-2) | scilit.com |

| 5-iodo-4′-thio-2′-deoxyuridine (4′-thioIDU) | Human Cytomegalovirus (HCMV) | EC50: 5.9 µM | scilit.com |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidines (7a, 7b, 7f) | Human Coronavirus 229E (HCoV-229E) | Remarkable efficacy | nih.gov |

The emergence of drug-resistant tuberculosis has spurred the search for new antitubercular agents, and pyrimidine-containing compounds have gained significant attention in this area. nih.gov Derivatives based on the 2,4-diaminopyrimidine core have been specifically designed as inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR), an essential enzyme for bacterial survival. mdpi.com A series of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives were synthesized and tested for their activity against M. tuberculosis H37Ra. mdpi.com One compound in this series, featuring a thiazole (B1198619) group, demonstrated good anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL and significant selectivity. mdpi.com

| Compound/Derivative | Target | Target Organism | Observed Activity (MIC) | Reference |

| 2,4-diamino-5-aryl-6-(thiazole substituted) pyrimidine (16l) | Dihydrofolate reductase (DHFR) | Mycobacterium tuberculosis H37Ra | 6.25 µg/mL | mdpi.com |

Malaria remains a major global health issue, compounded by the spread of drug-resistant parasites. nih.gov The enzyme Plasmodium falciparum dihydrofolate reductase (PfDHFR) is a well-established target for antimalarial drugs. nih.govnih.gov Novel classes of PfDHFR inhibitors have been developed using the diaminopyrimidine nucleus. nih.gov For example, a series of 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives were synthesized and showed significant antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov Similarly, 2,4-diaminothienopyrimidines, identified through high-throughput screening, have demonstrated potent antiplasmodial activity and in vivo efficacy in mouse models of malaria. researchgate.net

| Compound/Derivative | Target | P. falciparum Strain | Observed Activity (IC50) | Reference |

| PABA-substituted pyrimidines (3d, 3e, 3f, 3h) | Dihydrofolate reductase (DHFR) | 3D7 (sensitive) | 5.26 - 7.46 µg/mL | nih.gov |

| PABA-substituted pyrimidines (3d, 3e, 3f, 3h) | Dihydrofolate reductase (DHFR) | Dd2 (resistant) | 4.71 - 8.95 µg/mL | nih.gov |

| 2,4-diaminothienopyrimidines | Not specified | K1 (resistant) & NF54 (sensitive) | Potent antiplasmodial activity | researchgate.net |

Anticancer Research

The pyrimidine nucleus is a fundamental building block of DNA and RNA, making its analogs potent agents for disrupting cancer cell proliferation. nih.gov Derivatives of this compound have been a focus of anticancer research, demonstrating efficacy through various mechanisms, including the inhibition of critical cellular pathways and the induction of programmed cell death.

Recent research has focused on designing dual-target inhibitors to overcome the complexity and resistance often seen in cancer. The bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are two key regulators of the cell cycle and gene expression, making them attractive targets for cancer therapy. mdpi.com

Scientists have synthesized novel series of 5-arylethylidene-amino-2-thiopyrimidine-4-ones using 5,6-diaminothiouracils as a starting backbone. nih.gov One such derivative, compound 7 (6-amino-5-((2-bromo-1-arylethylidene)amino)-1-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(1H)-one), demonstrated significant inhibitory activity against both BRD4 and PLK1. nih.govnih.gov This dual inhibition is a promising strategy, as BRD4 inhibition can halt the cell cycle in the G0/G1 phase, while PLK1 inhibition leads to arrest in the G2/M phase. mdpi.com The cytotoxic effects of these synthesized compounds were evaluated against several cancer cell lines, with the MDA-MB-231 breast cancer cell line showing the most sensitivity. nih.govnih.gov

Table 1: Inhibitory Activity of Key this compound Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Cancer Cell Line |

|---|---|---|---|

| Compound 7 | BRD4 | 0.042 | MDA-MB-231 (Breast) |

| Compound 7 | PLK1 | 0.020 | MDA-MB-231 (Breast) |

| Volasertib (Ref.) | BRD4 | 0.017 | - |

| Volasertib (Ref.) | PLK1 | 0.025 | - |

The data indicates that Compound 7 exhibits inhibitory potency comparable to the established dual inhibitor, volasertib. nih.gov

Beyond pathway inhibition, the anticancer efficacy of this compound derivatives is also attributed to their ability to trigger apoptosis (programmed cell death) and cause cell cycle arrest.

The dual BRD4/PLK1 inhibitor, compound 7 , was further investigated to determine its mechanism of action. mdpi.comnih.gov The study revealed that this compound effectively halts cell growth at the G2/M phase of the cell cycle, an effect consistent with PLK1 inhibition. nih.gov Furthermore, treatment with compound 7 was shown to induce apoptosis. This was confirmed by observing an upregulation of pro-apoptotic markers like BAX and caspase-3, alongside a downregulation of the anti-apoptotic Bcl-2 gene. nih.gov This multi-faceted approach—inhibiting key cancer-promoting enzymes while simultaneously activating the cell's own death machinery—highlights the therapeutic potential of this class of compounds. mdpi.com

Enzyme Inhibition Studies

The inherent chemical properties of the this compound scaffold, particularly the reactive thiol group, make its derivatives well-suited for designing potent enzyme inhibitors.

The thiol group (-SH) present in this compound and its derivatives can act as a nucleophile. This allows it to form strong, covalent bonds with specific amino acid residues within an enzyme's active site, most notably cysteine. vulcanchem.com Covalent inhibitors offer distinct advantages, including increased potency and a prolonged duration of action, as they permanently deactivate the target enzyme. nih.gov The strategy involves a two-step process: initial non-covalent binding to the target protein, followed by the formation of a covalent bond between the inhibitor's electrophilic "warhead" and the nucleophilic cysteine residue. nih.gov The thiol moiety on the pyrimidine ring is a key feature that can be exploited for the development of such targeted covalent inhibitors. vulcanchem.com

The versatility of the this compound core structure allows for the synthesis of libraries of compounds that can be screened against various enzymatic targets. By modifying the substituents on the pyrimidine ring, researchers can fine-tune the molecule's affinity and selectivity for a specific enzyme's binding pocket. vulcanchem.com This targeted approach is crucial for developing effective drugs with minimal off-target effects. The successful development of inhibitors for BRD4 and PLK1 serves as a prime example of this strategy. nih.gov

Beta-secretase 1 (BACE1) is a key enzyme in the pathogenesis of Alzheimer's disease, as it is involved in the production of amyloid-β peptides that form plaques in the brain. nih.gov Consequently, inhibiting BACE1 is a major therapeutic goal.

Researchers have designed and synthesized new substituted aminopyrimidine derivatives as inhibitors of the BACE1 catalytic site. nih.gov Through molecular modeling studies, including docking analysis and molecular dynamics simulations, scientists have been able to propose specific aminopyrimidine compounds as new BACE1 inhibitors. nih.gov These studies help in understanding the molecular interactions that stabilize the inhibitor-enzyme complex and guide the design of derivatives with increased affinity for the BACE1 active site. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have been investigated for their potential to alleviate inflammation and pain. Studies have shown that specific structural modifications to the core molecule can lead to significant anti-inflammatory and analgesic effects.

A number of pyrimidine derivatives have been synthesized and screened for their anti-inflammatory and analgesic activities. researchgate.net For instance, in a study involving various synthesized pyrimidine derivatives, compounds 10 and 14 exhibited 40% and 39% anti-inflammatory activity, respectively, at a dose of 100 mg/kg. researchgate.net In the same study, compound 11 demonstrated a notable 75% analgesic activity at the same dosage. researchgate.net Another study highlighted that bicyclic pyrimidine derivatives 5a and 5b showed good analgesic activity, with 50% and 70% effectiveness, respectively, at a 50 mg/kg dose. researchgate.net These compounds, along with compound 8b , also displayed analgesic properties. researchgate.net The anti-inflammatory activity of certain pyrimidine derivatives was evaluated using the carrageenin-induced paw oedema assay, where compounds 1 , 3 , and 5b showed good anti-inflammatory responses. researchgate.net

Furthermore, some novel pyrimidinone and thio-pyrimidinone derivatives were screened for their anti-inflammatory and antioxidant activities alongside their primary antidiabetic evaluation. pnrjournal.com One particular compound, referred to as compound 4 , demonstrated promising anti-inflammatory and antioxidant effects. pnrjournal.com In a separate investigation, a series of pyrazole- and pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory and analgesic properties. Among the tested compounds, specific derivatives showed significant activity. For example, compounds C18a , C20 , C21b , and C22 were identified as having the most significant analgesic effects. nih.gov With the exception of one, all tested compounds in this series showed significant anti-inflammatory effects in a carrageenan-induced paw edema model. nih.gov

Central Nervous System (CNS) Activity

The pyrimidine scaffold is of significant interest for its potential effects on the central nervous system. nih.gov Derivatives of this compound have been explored for various CNS activities, with a particular focus on their anticonvulsant properties.

In the search for new anticonvulsant agents, a series of (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides were synthesized and evaluated. actapharmsci.com A lead compound, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, demonstrated the ability to prevent lethality, reduce the number and severity of seizures, and increase the latency period in a pentylenetetrazole-induced seizure model in rats. actapharmsci.com Molecular docking studies suggested that this lead compound has an affinity for GABAa, GABAAT, Carbonic Anhydrase II, and NMDA receptors, indicating a possible mechanism for its anticonvulsant action. actapharmsci.com

Another study focused on new hybrid compounds with pyrrolidine-2,5-dione and thiophene (B33073) rings, which were evaluated for their anticonvulsant activity in maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov While this study does not directly involve this compound, it highlights the broader interest in heterocyclic compounds for CNS disorders.

Furthermore, a study on novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones indicated that these compounds could not be passively transported through the blood-brain barrier, suggesting they would not have side effects on the CNS. mdpi.com This finding is crucial for drug design, as it points to the possibility of creating peripherally acting drugs without CNS side effects. Research into 4,6-diphenylpyrimidine (B189498) derivatives has also shown their potential as dual inhibitors of monoamine oxidase and acetylcholinesterase, which are key targets in the treatment of Alzheimer's disease. nih.gov

Other Pharmacological Applications (e.g., Antiplatelet Aggregation, Antioxidant, Antidiabetic, Antihypertensive)

Beyond their effects on inflammation, pain, and the central nervous system, derivatives of this compound have shown promise in a variety of other pharmacological areas.

Antiplatelet Aggregation: A series of novel 2-aminopyrimidine (B69317) and 2-substituted-4,6-diaminopyrimidine derivatives were synthesized and evaluated for their antiplatelet aggregation activities. nih.govnih.gov The study assessed their effects against ADP and arachidonic acid-induced platelet aggregation. nih.govnih.gov While none of the compounds showed satisfactory activity against ADP-induced aggregation, acceptable activities were observed against aggregation induced by arachidonic acid. nih.govnih.gov Notably, compounds Ia , Ib , IB , and II16 exhibited the highest antiplatelet aggregation activity. nih.govnih.gov

Antioxidant: The antioxidant potential of substituted 5-aminopyrimidines has been investigated. nih.gov A study described the antioxidant activity of a series of di- and tri-substituted 5-aminopyrimidines using in vitro and cell-based assays. nih.gov It was found that 2,4,6-trisubstituted 5-aminopyrimidines displayed the highest activity in the TEAC and LPO assays. nih.gov In contrast, compounds with a protected 5-amino group were more active in the cellular assay, likely due to better membrane permeability and intracellular metabolic activation. nih.gov

Antidiabetic: Pyrimidine derivatives have been explored as potential treatments for type 2 diabetes. pnrjournal.com Novel pyrimidinone and thio-pyrimidinone derivatives were screened for their antidiabetic activity and DPP-IV inhibition. pnrjournal.com Most of the synthesized compounds showed antihyperglycemic activity, with five derivatives demonstrating antidiabetic efficacy and a plasma DPP-IV reducing effect. pnrjournal.com

Antihypertensive: The potential of pyrimidine derivatives as antihypertensive agents has also been a subject of research. A series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives were prepared and tested for their ability to reduce blood pressure. nih.gov Several of these compounds showed significant activity at oral doses. nih.gov Another study designed and synthesized a number of 1,4-dihydro-5-pyrimidine carboxamides, with thirteen of these compounds showing significant antihypertensive activity comparable to the standard drug nifedipine. nih.gov Furthermore, a new series of achiral pyrimidine derivatives based on a nifedipine-like structure was synthesized, and several compounds showed a significant decrease in mean arterial blood pressure in rabbits. researchgate.net

Theoretical and Computational Studies of 5,6 Diaminopyrimidine 4 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the structural and electronic properties of pyrimidine (B1678525) derivatives. acs.orgresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately determine optimized geometries, vibrational frequencies, and various electronic parameters. researchgate.net

Studies on related diaminopyrimidine compounds have shown a strong correlation between structural parameters calculated via DFT and those determined experimentally through X-ray crystallography. researchgate.net This agreement validates the use of DFT for predicting the geometric and electronic characteristics of 5,6-Diaminopyrimidine-4-thiol. Furthermore, DFT is instrumental in calculating reactivity descriptors that help predict how the molecule will behave in chemical reactions. researchgate.netnih.gov These descriptors are derived from the molecule's electron density and are crucial for understanding its potential as a scaffold in medicinal chemistry.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, with its energy level corresponding to electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability and reactivity. libretexts.org A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org For pyrimidine derivatives, FMO analysis, often performed using time-dependent DFT (TD-DFT), helps to elucidate their charge transfer properties and reactivity patterns. acs.orgresearchgate.net

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons (nucleophilicity). Higher energy levels indicate greater reactivity as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons (electrophilicity). Lower energy levels suggest greater reactivity as an electrophile.

HOMO-LUMO Energy Gap (ΔE): Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap signifies easier electronic excitation and higher reactivity.

| Orbital/Parameter | Significance in Chemical Reactivity |

|---|---|

| HOMO Energy | Correlates with the capacity to donate electrons (nucleophilicity/basicity). A higher energy value indicates a stronger electron-donating ability. |

| LUMO Energy | Correlates with the capacity to accept electrons (electrophilicity/acidity). A lower energy value indicates a stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | A measure of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular bonding interactions within a molecule. acs.orgresearchgate.net By analyzing the electron density, NBO provides a detailed picture of Lewis-type (bonding, lone pair) and non-Lewis-type (antibonding, Rydberg) orbitals. The interactions between filled Lewis-type orbitals and empty non-Lewis-type orbitals are key indicators of intramolecular stabilization.

In studies of diaminopyrimidine sulfonates, NBO analysis has been employed to elucidate molecular stability, which was attributed to significant stabilization energies arising from these intramolecular interactions. acs.orgresearchgate.net For this compound, NBO analysis could reveal the extent of electron delocalization involving the pyrimidine ring, the amino groups, and the thiol substituent, providing a deeper understanding of its electronic structure and stability.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is essential in structure-based drug design for predicting binding modes and affinities of small molecules with biological targets.

Derivatives of 5,6-diaminopyrimidine have been investigated as inhibitors of various protein kinases and other enzymes. mdpi.comnih.gov For instance, computational studies on related aminopyrimidine-thiones as dual inhibitors of BRD4 and PLK1 have utilized molecular docking to elucidate their binding mechanisms. mdpi.comnih.gov These simulations revealed that the compounds could fit into the active sites of these proteins, forming key interactions. Common interactions include hydrogen bonds with residues like Asn140 and hydrophobic interactions with Tyr97 and Pro82 in the BRD4 binding site. mdpi.comnih.gov Docking studies help explain how specific structural features of the ligand contribute to its binding affinity and selectivity, guiding further chemical modifications. mdpi.com

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Volasertib (Reference) | -8.9 | Asn140, Pro82, Val87, Leu92 | Hydrogen Bond, Hydrophobic |

| Compound 4 | -8.3 | Asn140, Tyr97, Pro82 | Hydrogen Bond, Hydrophobic |

| Compound 7 | -8.6 | Cys136, Asn140, Tyr97, Pro82 | Hydrogen Bond, Hydrophobic |

Note: Compounds 4 and 7 are 5-arylethylidene-aminopyrimidine derivatives from a study on dual BRD4/PLK1 inhibitors, serving as examples for this class of compounds. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics